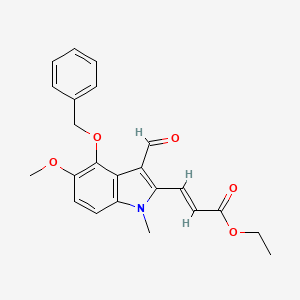
ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a formyl group, and a methoxy group attached to an indole ring, along with an acrylate ester moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The benzyloxy, formyl, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Acrylate Ester Formation: The final step involves the esterification of the indole derivative with ethyl acrylate under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Polymerization: The acrylate ester moiety can undergo radical polymerization to form polyacrylates, which are useful in various applications
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions, as indole derivatives are known to exhibit various biological activities.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The polymerization of its acrylate ester moiety makes it useful in the production of coatings, adhesives, and other polymer-based materials
Mechanism of Action
The mechanism of action of ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is largely determined by its functional groups and their interactions with molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The acrylate ester moiety can undergo polymerization, leading to the formation of polymeric networks that can encapsulate or release active agents .
Comparison with Similar Compounds
Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate can be compared with other indole derivatives and acrylate esters, such as:
2-Ethylhexyl Acrylate: Known for its flexibility and weather resistance, used in adhesives and coatings.
Methyl Methacrylate: Commonly used in the production of Plexiglas and other transparent polymers.
Ethyl Acrylate: Used as a building block for homo- and copolymers, with applications in coatings and adhesives.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl (E)-3-(3-formyl-5-methoxy-1-methyl-4-phenylmethoxyindol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C23H23NO5/c1-4-28-21(26)13-11-18-17(14-25)22-19(24(18)2)10-12-20(27-3)23(22)29-15-16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3/b13-11+ |
InChI Key |
WRIACKRFXQHWMI-ACCUITESSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC)C=O |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















